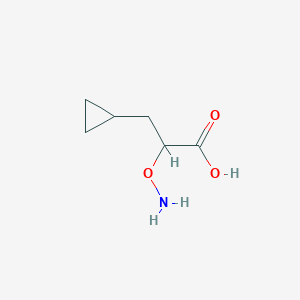
2-(Aminooxy)-3-cyclopropylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminooxy)-3-cyclopropylpropanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and reactivity. This compound features an aminooxy group attached to a cyclopropylpropanoic acid backbone, making it a valuable tool in biochemical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminooxy)-3-cyclopropylpropanoic acid typically involves the reaction of cyclopropylpropanoic acid with hydroxylamine derivatives under controlled conditions. The reaction is often carried out in aqueous media and catalyzed by agents such as aniline or phenylenediamine derivatives . The process requires careful control of temperature and pH to ensure the stability of the aminooxy group.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced synthetic techniques such as flow chemistry or continuous processing to enhance yield and purity. The scalability of the synthesis is crucial for its application in large-scale biochemical studies and industrial processes.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminooxy)-3-cyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: The compound can be reduced to yield amino derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under mild conditions.
Major Products: The major products formed from these reactions include oximes, amines, and substituted derivatives, which are valuable intermediates in organic synthesis and biochemical research .
Scientific Research Applications
2-(Aminooxy)-3-cyclopropylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a building block for bioorthogonal chemistry.
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-3-cyclopropylpropanoic acid involves its interaction with pyridoxal phosphate-dependent enzymes. The aminooxy group forms a stable oxime complex with the enzyme’s active site, inhibiting its activity. This inhibition affects various biochemical pathways, including neurotransmitter metabolism and amino acid biosynthesis .
Comparison with Similar Compounds
Aminooxyacetic acid: Shares the aminooxy functional group and is used as an enzyme inhibitor.
Aminoethoxyvinylglycine: Another inhibitor of pyridoxal phosphate-dependent enzymes, used in plant biology.
Uniqueness: 2-(Aminooxy)-3-cyclopropylpropanoic acid is unique due to its cyclopropylpropanoic acid backbone, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable tool for studying enzyme mechanisms and developing novel biochemical applications .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-aminooxy-3-cyclopropylpropanoic acid |
InChI |
InChI=1S/C6H11NO3/c7-10-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9) |
InChI Key |
ZOTUARGWEKITSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(C(=O)O)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




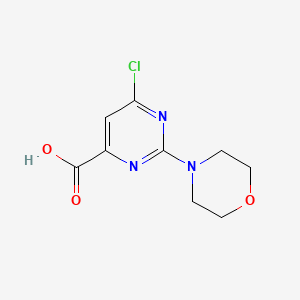

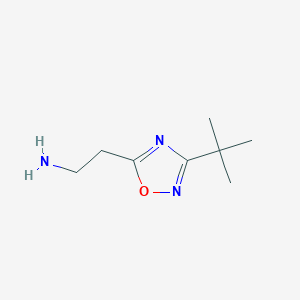
![3-[(4-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13182207.png)
![1-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B13182215.png)
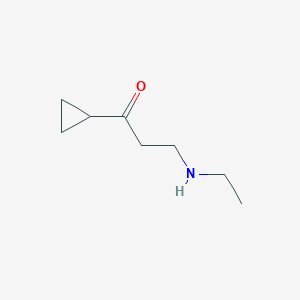


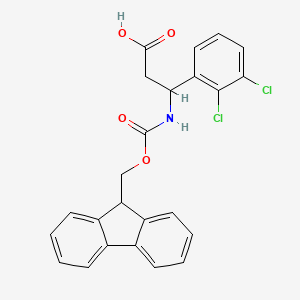
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13182240.png)


